molecular formula C14H13N3O5S B5721418 2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide

2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide

Cat. No.: B5721418
M. Wt: 335.34 g/mol
InChI Key: LHUQRYYQVIHZCF-UHFFFAOYSA-N
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Description

2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a methyl group at the second position and a sulfamoyl group attached to a 3-nitrophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide typically involves a multi-step process. One common synthetic route starts with the nitration of 3-nitroaniline to introduce the nitro group. This is followed by the sulfonation of the nitroaniline derivative to form the sulfamoyl group. The final step involves the coupling of the sulfamoyl derivative with 2-methylbenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Major Products Formed

    Reduction: 2-methyl-5-[(3-aminophenyl)sulfamoyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 2-carboxy-5-[(3-nitrophenyl)sulfamoyl]benzamide.

Scientific Research Applications

2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its structural features.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-[(3-aminophenyl)sulfamoyl]benzamide: Similar structure but with an amino group instead of a nitro group.

    2-carboxy-5-[(3-nitrophenyl)sulfamoyl]benzamide: Similar structure but with a carboxylic acid group instead of a methyl group.

Uniqueness

2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide is unique due to the presence of both a nitro group and a sulfamoyl group on the benzamide core. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The nitro group provides redox activity, while the sulfamoyl group offers hydrogen bonding capabilities, making this compound versatile for different scientific research applications.

Properties

IUPAC Name

2-methyl-5-[(3-nitrophenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-9-5-6-12(8-13(9)14(15)18)23(21,22)16-10-3-2-4-11(7-10)17(19)20/h2-8,16H,1H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUQRYYQVIHZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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